![molecular formula C26H36O2Si B12644788 Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]-](/img/structure/B12644788.png)
Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]- is a complex organic compound characterized by its phenolic structure and the presence of a silyl ether group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]- typically involves multiple steps:
Formation of the naphthalenyl intermediate: This step involves the preparation of a naphthalenyl compound through a series of reactions, including alkylation and hydrogenation.
Introduction of the silyl ether group: The silyl ether group is introduced using reagents such as tert-butyldimethylsilyl chloride in the presence of a base like imidazole.
Coupling with phenol: The final step involves coupling the silyl ether intermediate with phenol under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity.
化学反応の分析
Types of Reactions
Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenolic or naphthalenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]- involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response and signal transduction.
類似化合物との比較
Phenol, 2-[1-[[6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-1-naphthalenyl]Methyl]ethenyl]- can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-, Phenol, 2-(1,1-dimethylethyl)-6-methyl-, and Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-].
Uniqueness: The presence of the silyl ether group and the specific naphthalenyl structure distinguishes it from other phenolic compounds, providing unique chemical and physical properties.
特性
分子式 |
C26H36O2Si |
|---|---|
分子量 |
408.6 g/mol |
IUPAC名 |
2-[3-[6-[tert-butyl(dimethyl)silyl]oxy-1-methyl-3,4-dihydro-2H-naphthalen-1-yl]prop-1-en-2-yl]phenol |
InChI |
InChI=1S/C26H36O2Si/c1-19(22-12-8-9-13-24(22)27)18-26(5)16-10-11-20-17-21(14-15-23(20)26)28-29(6,7)25(2,3)4/h8-9,12-15,17,27H,1,10-11,16,18H2,2-7H3 |
InChIキー |
FIXPVOZHASDAAO-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC2=C1C=CC(=C2)O[Si](C)(C)C(C)(C)C)CC(=C)C3=CC=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


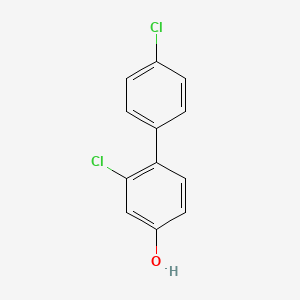

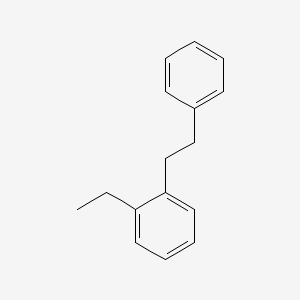

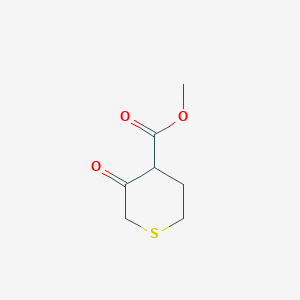
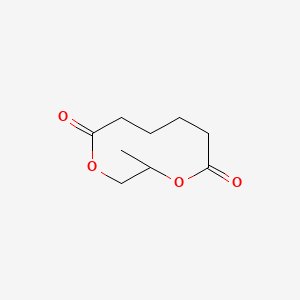

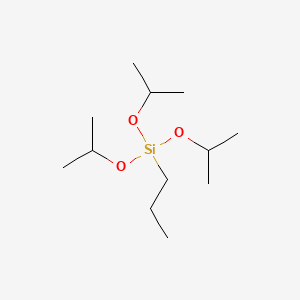

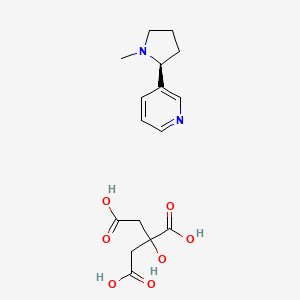
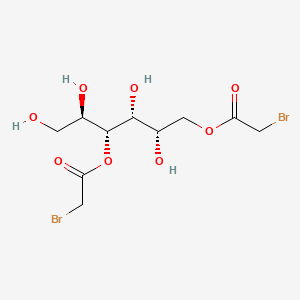


![(R)-8-chloro-1,2-dimethyl-3,4-dihydro-1H-pyrimido[1,6-a]pyrimidin-6(2H)-one](/img/structure/B12644782.png)
